2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C11H14N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
InChI Key |
IKBHUDGSDWDAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCCN2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 2 P Tolyl 1,4,5,6 Tetrahydropyrimidine and Its Analogs
Conventional Synthetic Pathways
Conventional methods for the synthesis of 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine and its analogs primarily involve multicomponent condensation reactions and various ring closure strategies, often facilitated by catalysts.
Multicomponent Condensation Reactions (e.g., Biginelli Reaction Variants)
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative, is a cornerstone for the synthesis of dihydropyrimidines and, by extension, tetrahydropyrimidines. researchgate.netamazonaws.combiomedres.uswikipedia.org This reaction has been extensively modified to produce a wide array of substituted tetrahydropyrimidines. nih.gov For the synthesis of analogs of this compound, p-tolualdehyde would be the aldehyde component.
The general mechanism of the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-dicarbonyl compound and subsequent cyclization and dehydration to yield the dihydropyrimidine (B8664642) core. wikipedia.org The reaction can be tailored to produce a variety of analogs by changing the substituents on the starting materials. For instance, using different aromatic aldehydes leads to various 2-aryl substituted tetrahydropyrimidines. nih.gov
The following table illustrates the synthesis of various 2-aryl-tetrahydropyrimidine-2-thione derivatives via a Biginelli-type reaction, showcasing the versatility of this method.
| Aldehyde | Catalyst | Reaction Time (hours) | Yield (%) |
| 4-chlorobenzaldehyde | HCl | 6 | 85 |
| 4-chlorobenzaldehyde | DABCO | 4 | 92 |
| 4-methylbenzaldehyde | HCl | 6 | 82 |
| 4-methylbenzaldehyde | DABCO | 4 | 90 |
| 4-methoxybenzaldehyde | HCl | 5 | 88 |
| 4-methoxybenzaldehyde | DABCO | 3 | 95 |
Data compiled from a study on the synthesis of new tetrahydropyrimidine (B8763341) derivatives. nih.gov
Ring Closure and Cyclization Strategies
Beyond the classic Biginelli reaction, other ring closure and cyclization strategies are employed for the synthesis of the tetrahydropyrimidine ring. These methods often involve the reaction of a 1,3-diamine with a carboxylic acid derivative or its equivalent. For the synthesis of this compound, this would typically involve the condensation of 1,3-diaminopropane (B46017) with a p-toluic acid derivative.
Another approach involves the cyclization of N-(3-aminopropyl)amides. For example, the reaction of 1,3-diaminopropane with an appropriate ester or acyl chloride of p-toluic acid would yield an intermediate that can be cyclized under acidic or basic conditions to form the desired tetrahydropyrimidine. These methods provide a more controlled, stepwise approach compared to the one-pot multicomponent reactions.
Catalyst-Mediated Synthesis (e.g., Trifluoroacetic Acid, p-Toluenesulfonic Acid, Lewis Acids)
The efficiency and yield of tetrahydropyrimidine synthesis are often significantly improved by the use of catalysts. Both Brønsted and Lewis acids are commonly employed to facilitate the condensation and cyclization steps. wikipedia.org
Brønsted Acids:
Trifluoroacetic Acid (TFA): TFA is an effective catalyst for the Biginelli reaction, promoting the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. researchgate.neteurekaselect.com Its high acidity and solubility in organic solvents make it a convenient choice. eurekaselect.comwikipedia.org
p-Toluenesulfonic Acid (p-TSA): p-TSA is a widely used, inexpensive, and stable organic acid catalyst for various organic transformations, including the synthesis of heterocyclic compounds. preprints.orgscielo.org.za It has been successfully used in the synthesis of dihydropyrimidines and related structures. amazonaws.com
Lewis Acids: A variety of Lewis acids have been shown to be effective catalysts, often leading to higher yields and shorter reaction times compared to traditional acid catalysis. nih.gov Examples include:
Copper(II) triflate (Cu(OTf)₂) nih.gov
Ytterbium(III) triflate (Yb(OTf)₃) nih.gov
Bismuth(III) chloride (BiCl₃) nih.gov
Zinc(II) triflate (Zn(OTf)₂) researchgate.net
The following table summarizes the use of different catalysts in the synthesis of dihydropyrimidinones via the Biginelli reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu(OTf)₂ | Acetonitrile | 50 | 5-7 | 81-95 |
| Yb(OTf)₃ | THF | Reflux | 3-4 | 82-95 |
| BiCl₃ | Acetonitrile | Reflux | 1-2 | 85-95 |
| p-TSA | Ethanol | Reflux | 3-5 | 70-92 |
| TFA | Ethanol | Reflux | 2-4 | 85-96 |
This table represents a compilation of data from various sources on Biginelli reactions. amazonaws.comnih.govresearchgate.net
Green Chemistry Approaches in Tetrahydropyrimidine Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of tetrahydropyrimidines to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-Free Reaction Conditions
Conducting reactions without a solvent offers several advantages, including reduced environmental impact, lower cost, and often simpler work-up procedures. amazonaws.com The Biginelli reaction, for the synthesis of dihydropyrimidinones, has been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. amazonaws.combiomedres.us For example, the lanthanide triflate-catalyzed Biginelli reaction for the one-pot synthesis of dihydropyrimidinones has been effectively performed under solvent-free conditions. nih.gov This approach is highly atom-economical and aligns well with the principles of green chemistry.
Aqueous Phase Methodologies
Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. scielo.org.za The development of methodologies for synthesizing tetrahydropyrimidines in an aqueous phase is a significant advancement. While the solubility of some organic reactants in water can be a challenge, the use of catalysts that are active in water can overcome this limitation. For instance, the synthesis of polysubstituted pyrimidines has been achieved in water using β-cyclodextrin as a catalyst, which can be recovered and reused. eurjchem.com Such methods not only reduce the reliance on volatile organic solvents but also simplify the purification process. eurjchem.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. nih.govresearchgate.net This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture. wikipedia.org For the synthesis of tetrahydropyrimidine derivatives, microwave irradiation significantly reduces reaction times from hours to minutes. researchgate.net
While a specific protocol for the direct synthesis of this compound using microwave assistance is not extensively detailed in the reviewed literature, analogous syntheses of related cyclic amidines and substituted tetrahydropyrimidines demonstrate the viability of this approach. A general and highly efficient microwave-assisted method involves the cyclization of N,N'-disubstituted 1,3-diaminopropanes with orthoesters and inorganic ammonium (B1175870) salts. nih.gov This procedure is noted for its versatility, tolerance of various substituents, and scalability. nih.gov
The key advantages of employing microwave irradiation in the synthesis of tetrahydropyrimidine scaffolds include:
Rapid Reaction Rates: Dramatically shorter reaction times are a primary benefit, increasing throughput and efficiency. researchgate.netorganic-chemistry.org
Higher Yields: Microwave heating can lead to improved yields by minimizing the formation of byproducts that may occur during prolonged heating. wikipedia.org
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. researchgate.net
The table below summarizes typical conditions for the microwave-assisted synthesis of related heterocyclic compounds, illustrating the general parameters that would be adapted for the synthesis of this compound.
| Reactants | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| N,N'-diaryl propane-1,3-diamine, Orthoester, NH₄Cl | None | None | - | - | High | nih.gov |
| Aldehyde, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Glacial Acetic Acid | Acetic Acid | 75 | 5 | 84 | organic-chemistry.org |
| o-phenylenediamine, Aromatic carboxylic acid | Ethyl Acetate | Water | 765 | - | >50 | researchgate.net |
Advanced Synthetic Techniques
Recent advances in synthetic organic chemistry have provided novel methods for constructing heterocyclic frameworks. These techniques offer new pathways for the synthesis of this compound and its analogs, often with high selectivity and efficiency.
Oxidative Intermolecular C-H Functionalization
Direct C-H bond functionalization has become a cornerstone of modern synthetic strategy, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.orgmdpi.com Transition metals, particularly palladium (Pd) and rhodium (Rh), are potent catalysts for these transformations. rsc.orgrsc.orgnih.gov
While direct C-H functionalization to form the tetrahydropyrimidine ring itself is not a standard approach, these methods are highly relevant for synthesizing functionalized precursors or analogs. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups, such as the p-tolyl moiety, onto a pre-existing heterocyclic core. rsc.orgresearchgate.net Strategies have been developed for the regioselective arylation at the C5-position of N-(alkyl)pyrimidin-2-amine cores using aryl halides. rsc.org
Rhodium-catalyzed C-H activation has been employed in versatile reaction cascades to produce highly substituted tetrahydropyridines. nih.govnih.gov A typical sequence involves the Rh(I)-catalyzed C-H activation of an α,β-unsaturated imine, followed by coupling with an alkyne, electrocyclization, and subsequent reduction to yield the tetrahydropyridine (B1245486) derivative. nih.gov Such strategies highlight the potential of C-H activation in building complex heterocyclic systems that could be adapted for tetrahydropyrimidine synthesis.
| Catalytic System | Substrates | Transformation | Relevance | Reference(s) |
| Palladium(II) | N-(alkyl)pyrimidin-2-amine, Aryl halide | C5-Arylation of pyrimidine (B1678525) ring | Synthesis of functionalized pyrimidine precursors. | rsc.orgresearchgate.net |
| Rhodium(I) | α,β-Unsaturated imine, Alkyne | C-H Activation/Cyclization Cascade | Formation of related N-heterocyclic cores (tetrahydropyridines). | nih.govnih.gov |
Nitrile Conversion Strategies
A classic and highly effective method for synthesizing 2-substituted cyclic amidines, including this compound, involves the conversion of a nitrile. The Pinner reaction is a foundational strategy in this context. wikipedia.orgorganic-chemistry.org This reaction first converts a nitrile into an imino ester salt (a Pinner salt) through treatment with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride. nih.gov
The synthesis of this compound via this strategy would proceed in two main steps:
Formation of the Pinner Salt: p-Tolunitrile is reacted with an alcohol (e.g., ethanol) and anhydrous HCl to form the ethyl p-tolylimidate hydrochloride.
Cyclization: The resulting Pinner salt is then treated with 1,3-diaminopropane. The diamine displaces the alcohol and ammonia (B1221849) from the intermediate, leading to cyclization and the formation of the desired this compound.
The Pinner reaction is versatile, and its mechanism involves the protonation of the nitrile, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. nih.gov More recent variations of this reaction utilize Lewis acids to promote the transformation under milder conditions. nih.gov
| Step | Reactants | Reagents | Intermediate/Product | Reference(s) |
| 1 | p-Tolunitrile, Ethanol | Anhydrous HCl | Ethyl p-tolylimidate hydrochloride (Pinner Salt) | wikipedia.orgorganic-chemistry.orgnih.gov |
| 2 | Ethyl p-tolylimidate hydrochloride, 1,3-Diaminopropane | Base (optional) | This compound | wikipedia.org |
Preparation of Cyclic Amidinium Salts
Cyclic amidinium salts, the quaternary ammonium derivatives of cyclic amidines, are important as precursors for N-heterocyclic carbenes (NHCs), organocatalysts, and ionic liquids. nih.govscirp.org The corresponding salt of the title compound would be 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidinium.
There are two primary routes to these salts:
Alkylation of the Cyclic Amidine: A pre-formed 2-aryl-1,4,5,6-tetrahydropyrimidine can be alkylated using an alkyl halide (e.g., methyl iodide or ethyl iodide). researchgate.netsemanticscholar.org This reaction quaternizes one of the nitrogen atoms in the ring, yielding the corresponding 1-alkyl-2-(p-tolyl)-1,4,5,6-tetrahydropyrimidinium salt. researchgate.net
Direct Cyclization: A more direct approach involves the cyclization of an N,N'-disubstituted 1,3-diaminopropane with a suitable one-carbon source. A highly efficient microwave-assisted protocol describes the reaction of N,N'-dialkyl or diaryl propane-1,3-diamines with orthoesters and an ammonium salt to directly afford the tetrahydropyrimidinium salts in high yields. nih.gov Another method involves the dehydrogenation of the corresponding hexahydropyrimidine (B1621009) precursors. researchgate.net
These methods provide robust access to the charged derivatives of this compound, expanding their synthetic utility.
| Method | Starting Materials | Reagents | Product | Key Features | Reference(s) |
| Alkylation | This compound | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-2-(p-tolyl)-1,4,5,6-tetrahydropyrimidinium Halide | Straightforward quaternization of the neutral base. | researchgate.netresearchgate.net |
| Direct Cyclization | N,N'-disubstituted 1,3-diaminopropane, Orthoester | Ammonium Salt (e.g., NH₄Cl) | 1,3-Disubstituted-2-(p-tolyl)-1,4,5,6-tetrahydropyrimidinium Salt | Microwave-assisted, rapid, and versatile. | nih.gov |
| Dehydrogenation | 1-Aryl-3-substituted hexahydropyrimidine | - | 1-Aryl-3-substituted-1,4,5,6-tetrahydropyrimidinium Salt | Access to salts not available via direct alkylation. | researchgate.net |
Despite a comprehensive search for detailed spectroscopic data for the chemical compound This compound , specific experimental research findings required to populate the requested article sections are not available in the public domain. While general principles of spectroscopic techniques and data for related chemical structures were found, these are insufficient for generating a scientifically accurate and detailed analysis of the target compound.
To provide a thorough and accurate spectroscopic characterization as outlined, access to published experimental data including ¹H NMR, ¹³C NMR, multi-dimensional NMR, FT-IR, and Raman spectra specifically for this compound is essential. Such data is typically generated and published as part of chemical synthesis and characterization studies.
Without this foundational data, it is not possible to construct the detailed analysis and data tables requested for the following sections:
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Raman Spectroscopy Applications
Therefore, the generation of the article focusing solely on the advanced spectroscopic characterization and structural elucidation of "2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine" cannot be completed at this time. Further research and publication of the spectral data for this specific compound are needed.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₁H₁₄N₂, the theoretical monoisotopic mass can be calculated with high precision.
HRMS analysis would be expected to yield an exact mass measurement that closely matches the calculated value, thereby confirming the elemental composition and distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂ |
| Theoretical Monoisotopic Mass | 174.115698 Da |
Note: Data is calculated based on the molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. ub.edu In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion, such as [M+H]⁺. nih.gov For this compound, the base peak in the ESI-MS spectrum would correspond to its protonated form.
The analysis provides the molecular weight of the compound. Further fragmentation of this molecular ion (MS/MS) can be induced to yield characteristic product ions. researchgate.netresearchgate.net This fragmentation pattern provides valuable information about the molecule's structure and connectivity. The primary expected ion in the positive ESI-MS spectrum is detailed below.
Table 2: Expected ESI-MS Molecular Ion Data for this compound
| Ion Species | Calculated m/z |
|---|
Note: m/z value is calculated based on the theoretical monoisotopic mass.
X-ray Crystallography for Single Crystal Structure Determination
A search of the available literature did not yield a specific single-crystal X-ray structure for this compound. However, to illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related tetrahydropyrimidine (B8763341) derivative, N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, are presented. researchgate.net This example demonstrates the detailed structural information that X-ray crystallography provides.
Table 3: Example Crystallographic Data for a Tetrahydropyrimidine Derivative
| Parameter | Value |
|---|---|
| Compound Name | N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide researchgate.net |
| Molecular Formula | C₂₀H₂₀N₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.8970(12) |
| b (Å) | 13.6210(11) |
| c (Å) | 11.8420(13) |
| β (°) | 115.860(3) |
Note: This data is for a related compound and serves as an illustrative example.
Elemental Compositional Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the purity and empirical formula of the synthesized compound. researchgate.netresearchgate.net
For this compound (C₁₁H₁₄N₂), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 132.121 | 75.82% |
| Hydrogen | H | 1.008 | 14.112 | 8.10% |
| Nitrogen | N | 14.007 | 28.014 | 16.08% |
| Total | | | 174.247 | 100.00% |
Note: Data is calculated based on the molecular formula C₁₁H₁₄N₂.
Reactivity Profile and Transformational Chemistry of 2 P Tolyl 1,4,5,6 Tetrahydropyrimidine
Oxidative Reactions and Pathways to Dihydropyrimidine (B8664642) Analogs
The partially saturated ring of 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine can undergo oxidative reactions to yield more unsaturated systems, such as the corresponding dihydropyrimidine analogs. These reactions are a common strategy for modifying the electronic and biological properties of the heterocyclic core. The oxidation process typically involves the removal of two hydrogen atoms from the tetrahydropyrimidine (B8763341) ring, leading to the formation of a new double bond and resulting in a 1,4-dihydropyrimidine (B1237445) or a 3,4-dihydropyrimidine derivative, depending on the reaction conditions and the oxidant used.
Various oxidizing agents can be employed for this transformation. For instance, manganese(IV) oxide has been successfully used for the oxidation of related tetrahydroazolo[1,5-a]pyrimidines. researchgate.net Other common reagents for the oxidation of similar heterocyclic systems include potassium permanganate, sulfur, and palladium-based catalysts. The choice of oxidant is crucial as it can influence the selectivity and yield of the reaction. In some cases, oxidation can occur spontaneously during synthesis or workup, particularly if the reaction conditions are harsh or if certain catalysts are present. For example, some 3,4-dihydropyrimidine intermediates are known to oxidize directly to aromatic pyrimidines under specific catalytic conditions. nih.gov
Table 1: Potential Oxidative Reactions of this compound
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Manganese(IV) Oxide (MnO₂) | 2-(p-Tolyl)-1,4-dihydropyrimidine | Inert solvent, elevated temperature |
| Sulfur (S) | 2-(p-Tolyl)-pyrimidine | High temperature (melt or high-boiling solvent) |
| Palladium on Carbon (Pd/C) | 2-(p-Tolyl)-pyrimidine | High temperature, often in the presence of a hydrogen acceptor |
| Potassium Permanganate (KMnO₄) | Ring-opened products or pyrimidine (B1678525) | Varies; can be aggressive and lead to over-oxidation |
Functionalization and Derivatization Strategies
The this compound scaffold offers several sites for functionalization, primarily at the nitrogen atoms of the heterocyclic ring. These modifications are instrumental in modulating the compound's physicochemical properties. The secondary amine (N1) and the imine nitrogen (N3) are both nucleophilic and can react with a range of electrophiles.
Alkylation, acylation, and sulfonylation are common derivatization strategies. researchgate.net The reaction with alkyl halides, acyl chlorides, or sulfonyl chlorides can introduce new substituents onto the nitrogen atoms. The regioselectivity of these reactions—whether substitution occurs at N1 or N3—can be influenced by the reaction conditions, the nature of the electrophile, and steric hindrance. researchgate.net For instance, in related systems, acylation and sulfonylation have been shown to occur at different nitrogen atoms depending on the specific reagent and conditions used. researchgate.net
Another approach to derivatization involves modifying the synthetic procedure itself, such as in the Biginelli reaction, where different aldehydes, β-ketoesters, and urea (B33335) or thiourea (B124793) derivatives can be used to generate a library of substituted tetrahydropyrimidines. amazonaws.comnih.gov This allows for the introduction of diversity at various positions of the pyrimidine core.
Table 2: Derivatization Reactions for this compound
| Reaction Type | Reagent Example | Site of Functionalization | Product Class |
| N-Alkylation | Methyl Iodide (CH₃I) | N1 or N3 | N-Alkyl-2-(p-tolyl)-1,4,5,6-tetrahydropyrimidine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N1 | 1-Acetyl-2-(p-tolyl)-1,4,5,6-tetrahydropyrimidine |
| N-Sulfonylation | Tosyl Chloride (TsCl) | N1 | 1-Tosyl-2-(p-tolyl)-1,4,5,6-tetrahydropyrimidine |
| Reaction with Isocyanates | p-Tolyl isocyanate | N1 | N-substituted urea derivative |
Dehydrogenation Reactions for Aromaticity Introduction
A key transformation of the tetrahydropyrimidine ring is its dehydrogenation to the corresponding aromatic pyrimidine. This process, known as aromatization, fundamentally alters the molecule's structure, converting the flexible, non-planar tetrahydropyrimidine ring into a rigid, planar, and electron-deficient aromatic system. This transformation significantly impacts the compound's chemical and biological properties.
Dehydrogenation can be achieved using various reagents and conditions. Classical methods often employ high temperatures and catalysts such as palladium on carbon (Pd/C) or sulfur. For example, hexahydropyrimidines have been dehydrogenated using Adams catalyst (platinum dioxide). researchgate.net In some synthetic protocols for related dihydropyrimidines, aromatization is promoted by reagents like trimethylsilyl (B98337) chloride (TMSCl). nih.gov The driving force for this reaction is the thermodynamic stability associated with the formation of the aromatic ring.
Table 3: Reagents for Dehydrogenation of this compound
| Reagent | Product | Typical Conditions |
| Sulfur (S) | 2-(p-Tolyl)pyrimidine (B3029740) | Heating at high temperatures (>200 °C) |
| Palladium on Carbon (Pd/C) | 2-(p-Tolyl)pyrimidine | Refluxing in a high-boiling solvent (e.g., xylene, nitrobenzene) |
| Adams Catalyst (PtO₂) | 2-(p-Tolyl)pyrimidine | Hydrogen atmosphere (though used for dehydrogenation in this context) |
| Trimethylsilyl chloride (TMSCl) | 2-(p-Tolyl)pyrimidine | May promote aromatization of intermediates in certain syntheses nih.gov |
Electrophilic and Nucleophilic Attack Susceptibility
The electronic nature of the cyclic amidine group in this compound defines its susceptibility to electrophilic and nucleophilic attacks. The two nitrogen atoms are the primary nucleophilic centers, readily reacting with electrophiles. The carbon atom at the 2-position (C2), situated between the two nitrogen atoms, is the main electrophilic center.
Electrophilic Attack: The lone pairs of electrons on the nitrogen atoms make them susceptible to attack by electrophiles such as protons (acid-base chemistry) and alkylating or acylating agents. Protonation typically occurs at the more basic imine nitrogen (N3), forming a resonance-stabilized amidinium cation. Alkylation or acylation can lead to the formation of tetrahydropyrimidinium salts or N-functionalized derivatives, respectively. researchgate.netscispace.com
Nucleophilic Attack: The C2 carbon is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms, making it susceptible to nucleophilic attack. This reactivity is significantly enhanced if the ring is first activated by N-alkylation or N-acylation, which creates a more electrophilic amidinium species. The subsequent attack by a nucleophile can lead to addition products or, in some cases, ring-opening of the tetrahydropyrimidine scaffold. researchgate.net The hydrolysis of 1-aryl-3-alkyl-1,4,5,6-tetrahydropyrimidinium salts, for example, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the C2 carbon, resulting in regioselective ring opening. researchgate.net
Role of Tautomerism in Reaction Outcomes
Tautomerism, the phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond, is a critical aspect of the chemistry of this compound. nih.gov The cyclic amidine core of this molecule can exist in different tautomeric forms.
The primary tautomeric equilibrium involves the migration of a proton between the N1 and N3 nitrogen atoms. This imino-enamine type tautomerism results in two distinct structures with potentially different reactivities. The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents. nih.govresearchgate.net
The existence of different tautomers has significant implications for the molecule's reactivity. For example, an electrophilic attack might occur at different sites depending on which tautomer is predominant or more reactive under the reaction conditions. One tautomer may present a more nucleophilic nitrogen atom than the other, directing alkylation or acylation to a specific position. Similarly, the susceptibility of the C2 carbon to nucleophilic attack might be altered depending on the tautomeric form. Therefore, understanding and controlling the tautomeric equilibrium is crucial for predicting and directing the outcomes of chemical reactions involving this compound. nih.govnih.gov
Advanced Research Applications and Methodological Contributions
Utilization in Multi-Component Reaction Development
The synthesis of complex molecular architectures from simple, readily available starting materials in a single step is a cornerstone of modern organic chemistry. nih.gov Multi-component reactions (MCRs) are powerful tools that exemplify this principle, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.gov The tetrahydropyrimidine (B8763341) scaffold, including 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine, is frequently synthesized using MCRs, most notably the Biginelli reaction. researchgate.net
The Biginelli reaction is a classic three-component reaction that typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which can be subsequently converted to tetrahydropyrimidine derivatives. researchgate.net In the context of synthesizing analogs of the title compound, p-tolualdehyde would serve as the aldehyde component. This approach allows for the rapid assembly of the core heterocyclic structure, incorporating the p-tolyl group in a highly convergent manner. The versatility of MCRs like the Biginelli reaction enables the creation of large libraries of structurally diverse tetrahydropyrimidines for various applications by simply varying the starting components. researchgate.netrug.nl The Ugi and Passerini reactions are other prominent MCRs that, while typically yielding different scaffolds like α-acylaminoamides, highlight the general strategy of using convergent, one-pot processes to build complex heterocyclic and peptide-like structures. nih.govbeilstein-journals.org The application of MCRs in synthesizing tetrahydropyrimidine libraries underscores their importance in medicinal chemistry and drug discovery for generating novel molecular entities. rug.nl
| Multi-Component Reaction | Typical Reactants | Resulting Scaffold | Relevance to this compound |
|---|---|---|---|
| Biginelli Reaction | Aryl Aldehyde (e.g., p-tolualdehyde), β-Dicarbonyl Compound, Urea/Thiourea | Dihydropyrimidinones/thiones | A primary and efficient method for synthesizing the core tetrahydropyrimidine structure functionalized with a p-tolyl group. researchgate.net |
| Ugi Reaction | Isocyanide, Amine, Aldehyde/Ketone, Carboxylic Acid | α-Acylaminoamides | Demonstrates the broader utility of MCRs in creating diverse heterocyclic and related structures, though not directly yielding this specific scaffold. nih.govbeilstein-journals.org |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxycarboxamides | Illustrates a related isocyanide-based MCR strategy for convergent synthesis. nih.gov |
Catalysis and Organocatalysis in Organic Transformations
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structural features of this compound, specifically the cyclic amidine moiety, suggest its potential as an organocatalyst. Cyclic amidines are known to function as effective Brønsted bases and can participate in hydrogen-bond-mediated catalysis.
While specific studies detailing the application of this compound as a catalyst in organic transformations are not extensively documented in the available literature, its structural analogs serve as a reference for potential activity. The nitrogen atoms within the tetrahydropyrimidine ring can act as proton acceptors or donors, facilitating a variety of chemical transformations. For instance, related bifunctional catalysts, such as Takemoto's catalyst which incorporates a thiourea and a tertiary amine, are highly effective in promoting enantioselective Michael reactions. mdpi.com This suggests that the amidine core of this compound could be incorporated into more complex catalyst designs to achieve high levels of stereocontrol in asymmetric synthesis. Further research could explore its efficacy in reactions such as aldol (B89426) condensations, Michael additions, and other base-catalyzed transformations.
Contribution to Advanced Materials Chemistry (e.g., Organic Semiconductors, Photonic Devices)
The development of advanced materials, including organic semiconductors and components for photonic devices, often relies on molecules that possess specific electronic and photophysical properties. ntu.ac.uk Heterocyclic compounds featuring aromatic substituents are a major focus in this area of research due to their tunable properties and potential for creating ordered solid-state structures. arabjchem.orgresearchgate.net
The molecule this compound combines a heterocyclic core with an aromatic p-tolyl group. This combination of a saturated heterocyclic ring and a π-conjugated aromatic system provides a structural motif that could be valuable as a building block in materials chemistry. While direct applications of this specific compound in organic electronics have not been detailed, related p-tolyl-substituted heterocycles have been synthesized and studied for their structural and physical properties. arabjchem.orgst-andrews.ac.uk The p-tolyl group can influence the intermolecular packing in the solid state through π-π stacking and C-H···π interactions, which are critical for charge transport in organic semiconductors. st-andrews.ac.uk Furthermore, the tetrahydropyrimidine core can be chemically modified to link multiple units together, potentially forming polymers or oligomers with extended conjugation for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.gov The synthesis of such materials often involves derivatizing core structures to optimize properties like solubility, film morphology, and charge carrier mobility. nih.gov
Development of Novel Synthetic Methodologies for Heterocyclic Compounds
The synthesis of heterocyclic compounds is a central theme in organic chemistry, given their prevalence in natural products and pharmaceuticals. nih.govnovapublishers.com A variety of synthetic methodologies have been developed to access the 1,4,5,6-tetrahydropyrimidine (B23847) core. These methods provide routes to compounds like this compound and its derivatives, often focusing on efficiency and the ability to introduce diverse substituents. eurekaselect.com
One of the most common and direct routes involves the condensation of 1,3-diaminopropane (B46017) with a suitable carboxylic acid derivative. eurekaselect.com For the synthesis of the title compound, this would involve reacting 1,3-diaminopropane with p-toluic acid or one of its activated forms, such as an ester, nitrile, or imino ether. This cyclocondensation reaction forms the six-membered heterocyclic ring.
Another significant strategy is the selective reduction of the corresponding aromatic pyrimidine (B1678525). This approach is useful if the 2-(p-tolyl)pyrimidine (B3029740) is readily accessible. Additionally, ring-expansion methodologies starting from smaller heterocyclic rings like aziridines or azetidines offer novel pathways to tetrahydropyrimidines. eurekaselect.com As previously mentioned, multi-component reactions, particularly the Biginelli reaction, provide a highly efficient and convergent route for assembling the core structure from simpler precursors like p-tolualdehyde. researchgate.net These diverse synthetic strategies allow chemists to choose the most appropriate method based on the availability of starting materials and the desired substitution pattern on the heterocyclic ring.
| Synthetic Methodology | Key Reactants | Description | Reference |
|---|---|---|---|
| Cyclocondensation | 1,3-Diaminopropane and a p-toluic acid derivative (e.g., nitrile, ester, amidine) | A direct method involving the formation of the six-membered ring by reacting a diamine with a two-carbon electrophilic unit. | eurekaselect.com |
| Reduction of Pyrimidines | 2-(p-Tolyl)pyrimidine and a reducing agent | Selective hydrogenation of the aromatic pyrimidine ring to yield the saturated tetrahydropyrimidine core. | eurekaselect.com |
| Multi-Component Reaction (Biginelli) | p-Tolualdehyde, a β-ketoester, and urea | A one-pot synthesis that convergently assembles the core heterocyclic structure from three simple components. | researchgate.net |
| Ring Expansion Chemistry | Substituted aziridines or azetidines | Involves the chemical transformation of a smaller ring into the six-membered tetrahydropyrimidine system. | eurekaselect.com |
Application as Chemical Probes for Molecular Interaction Studies
Chemical probes are small molecules designed to interact with biological targets, such as proteins or receptors, in a specific manner to elucidate their function or study molecular interactions. The tetrahydropyrimidine scaffold is a "privileged substructure" that has been successfully utilized in the design of such probes. nih.gov
Derivatives of 1,4,5,6-tetrahydropyrimidine have been instrumental in studying muscarinic acetylcholine (B1216132) receptors, which are implicated in cognitive functions and are a target for Alzheimer's disease therapies. nih.gov Certain tetrahydropyrimidine derivatives have been identified as selective agonists for the M1 muscarinic receptor subtype. nih.gov By systematically modifying the substituents on the tetrahydropyrimidine ring, researchers can probe the ligand-binding pocket of the receptor. Molecular modeling studies suggest that specific interactions, for instance with amino acid residues like Asp105, Thr192, and Asn382 in the M1 receptor, are crucial for binding affinity and functional selectivity. nih.gov The p-tolyl group in this compound could engage in hydrophobic or π-stacking interactions within a receptor binding site.
Beyond single receptors, pyrimidine-based frameworks are being developed to probe and modulate more complex protein-protein interactions (PPIs). nih.gov Strategies involving diversity-oriented synthesis have been used to create libraries of pyrimidine-containing polyheterocycles. These libraries can then be screened to identify molecules that disrupt specific PPIs, such as the interaction between the human ACE2 receptor and the SARS-CoV-2 spike protein. nih.gov The tetrahydropyrimidine core serves as a versatile scaffold for positioning functional groups in three-dimensional space to effectively mimic protein secondary structures and interact with large, often challenging, protein surfaces. nih.gov
Future Research Directions and Emerging Avenues for 2 P Tolyl 1,4,5,6 Tetrahydropyrimidine
The compound 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine, a member of the tetrahydropyrimidine (B8763341) class of heterocycles, stands as a scaffold of significant interest for further chemical and pharmacological exploration. The inherent structural features of this molecule provide a foundation for diverse future research initiatives. Emerging avenues are focused on leveraging advanced technologies in synthesis, analytics, and computational science to unlock its full potential. These future directions aim to accelerate the discovery of novel derivatives, elucidate complex reaction dynamics, and design molecules with highly specific biological functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
